molecular formula C9H14N2O2 B3175429 (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid CAS No. 956935-28-7

(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid

Cat. No. B3175429
CAS RN: 956935-28-7
M. Wt: 182.22 g/mol
InChI Key: UYGRRTZTDSPSJM-UHFFFAOYSA-N
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Description

“(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid” is a pyrazole derivative. Pyrazole compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They are successfully synthesized and their structures are verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .


Synthesis Analysis

The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

Pyrazole compounds are unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .


Chemical Reactions Analysis

Pyrazole compounds undergo various chemical reactions. For instance, 5-Amino-1,3-dimethylpyrazole undergoes cyclocondensation with ethyl acetoacetate to form the corresponding tetrahydropyrazolopyridine derivatives .


Physical And Chemical Properties Analysis

Pyrazole compounds typically appear as colorless to light yellow crystals or crystalline powder. They are soluble in some polar organic solvents such as chloroform, dichloromethane, and alcohol solvents, but insoluble in water . They are stable under normal temperature and pressure .

Mechanism of Action

The mechanism of action of pyrazole compounds is often studied through molecular docking studies. For instance, a molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a pyrazole derivative .

Safety and Hazards

Pyrazole compounds should be treated as organic compounds. Avoid prolonged or frequent contact with the compound, avoid inhaling its dust or solution. If skin or eye contact occurs, immediately rinse with plenty of water and seek medical help .

properties

IUPAC Name

2-(1-ethyl-3,5-dimethylpyrazol-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-4-11-7(3)8(5-9(12)13)6(2)10-11/h4-5H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYGRRTZTDSPSJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)CC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901245399
Record name 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901245399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid

CAS RN

956935-28-7
Record name 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956935-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901245399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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